molecular formula C11H13FO3 B7877820 Ethyl 3-(3-fluorophenoxy)propanoate

Ethyl 3-(3-fluorophenoxy)propanoate

Cat. No.: B7877820
M. Wt: 212.22 g/mol
InChI Key: YQHWNNZUNOKECV-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluorophenoxy)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a fluorine atom attached to a phenoxy group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(3-fluorophenoxy)propanoate can be synthesized through the esterification of 3-(3-fluorophenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to maximize production rates.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Ethyl 3-(3-fluorophenoxy)propanoate can undergo hydrolysis in the presence of a strong base like sodium hydroxide, resulting in the formation of 3-(3-fluorophenoxy)propanoic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide in aqueous solution, reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products:

    Hydrolysis: 3-(3-fluorophenoxy)propanoic acid and ethanol.

    Reduction: 3-(3-fluorophenoxy)propanol.

    Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 3-(3-fluorophenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated esters on biological systems

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(3-fluorophenoxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active 3-(3-fluorophenoxy)propanoic acid. This acid can then interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets.

Comparison with Similar Compounds

    Ethyl 3-phenoxypropanoate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Ethyl 3-(4-fluorophenoxy)propanoate: The fluorine atom is in a different position, which can affect its reactivity and interaction with biological targets.

    Ethyl 3-(3-chlorophenoxy)propanoate:

Uniqueness: Ethyl 3-(3-fluorophenoxy)propanoate is unique due to the presence of the fluorine atom on the phenoxy group. Fluorine atoms can significantly alter the electronic properties of a molecule, enhancing its stability and reactivity. This makes the compound particularly valuable in research and industrial applications where such properties are desired.

Properties

IUPAC Name

ethyl 3-(3-fluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-2-14-11(13)6-7-15-10-5-3-4-9(12)8-10/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHWNNZUNOKECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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